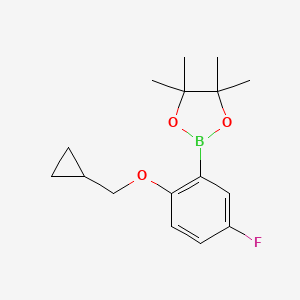

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester

描述

Molecular Geometry Parameters

The spatial arrangement of substituents around the phenyl ring creates distinct steric environments that influence both intramolecular interactions and potential intermolecular associations. The fluorine atom, being highly electronegative and compact, occupies minimal steric space while exerting significant electronic effects. In contrast, the cyclopropylmethoxy group presents a more substantial steric profile, potentially restricting rotational freedom around the carbon-oxygen bond connecting it to the aromatic ring.

The dioxaborolane ring system exhibits a boat-like conformation to minimize ring strain while accommodating the tetrahedral geometry preferred by the boron center. The methyl substituents on the pinacol framework adopt staggered conformations to minimize steric repulsion, contributing to the overall conformational stability of the molecule. These geometric features collectively define the three-dimensional shape that determines the compound's reactivity patterns and intermolecular recognition properties.

属性

IUPAC Name |

2-[2-(cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-12(18)7-8-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRLZUBOLMQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718755 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185836-97-8 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185836-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-(Cyclopropylmethoxy)-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions are less common for boronic esters but can be achieved under specific conditions.

Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and other substituted aromatic compounds.

科学研究应用

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester has several scientific research applications:

Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final biaryl product.

相似化合物的比较

Substituent Effects on Reactivity

- In contrast, the trifluoromethyl group in introduces stronger electron-withdrawing effects, which may reduce reactivity due to excessive deactivation of the aromatic ring.

- Steric Considerations: The 2-cyclopropylmethoxy group in the target compound imposes greater steric hindrance than smaller substituents (e.g., methoxy or ethoxy in ). This could slow coupling rates but improve selectivity in congested reaction environments .

Stability and Handling

- Boronic esters with EWGs like cyano () or CF₃ () exhibit superior hydrolytic stability compared to those with electron-donating groups (e.g., ethoxy in ). For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, leading to decomposition , whereas fluorinated analogs likely resist such degradation.

- Commercial availability varies: Kanto Reagents offers >97% purity for 3-fluoro-4-(methoxycarbonyl) derivatives at ~$12,000/g , while trifluoromethyl-substituted compounds (e.g., ) are priced higher due to synthetic complexity.

生物活性

2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids have been widely studied for their roles in various biological processes, including enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropyl group, a fluorine atom on the phenyl ring, and a boronic acid moiety, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.07 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biomolecules, including enzymes and receptors. Specifically, this compound is believed to inhibit certain proteases and kinases, which are crucial in cancer cell proliferation and survival pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit proteolytic enzymes by binding to the active site, thereby preventing substrate access.

- Cell Signaling Modulation : It may interfere with signaling pathways involved in cell growth and apoptosis.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammatory responses through modulation of cytokine production.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antimicrobial activity.

常见问题

Q. What are the recommended synthetic routes for preparing 2-cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester?

The synthesis typically involves two steps:

Synthesis of the boronic acid intermediate : A halogenated aromatic precursor (e.g., 2-cyclopropylmethoxy-5-fluoro-bromobenzene) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

Pinacol esterification : The boronic acid intermediate reacts with pinacol under reflux in anhydrous tetrahydrofuran (THF) to form the ester. Reaction conditions (e.g., temperature: 80–100°C, reaction time: 12–24 hours) must be optimized to avoid hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., cyclopropylmethoxy group at C2, fluorine at C5) via ¹H and ¹³C NMR. The boron peak is absent in the ester form due to pinacol protection .

- High-performance liquid chromatography (HPLC) : Assess purity (>95% recommended for cross-coupling reactions) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .

Q. What solvents and storage conditions are optimal for this compound?

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals and materials science. The cyclopropylmethoxy group enhances steric and electronic effects, influencing regioselectivity .

Advanced Research Questions

Q. How do the steric and electronic properties of the cyclopropylmethoxy group affect reaction kinetics in cross-coupling?

- Steric effects : The bulky cyclopropylmethoxy group at C2 may slow transmetallation steps in Suzuki reactions due to hindered access to the boron center. Compare reaction rates with analogs (e.g., methoxy-substituted derivatives) .

- Electronic effects : Electron-donating substituents (e.g., cyclopropylmethoxy) increase electron density on the aromatic ring, potentially stabilizing intermediates during coupling. Monitor via Hammett parameters or computational studies (DFT) .

Q. What strategies can resolve contradictions in reaction yields across different catalytic systems?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) with varying ligand steric bulk.

- Additive optimization : Additives like tetrabutylammonium bromide (TBAB) may improve solubility and stabilize intermediates .

- Kinetic analysis : Use in situ NMR or reaction calorimetry to identify rate-limiting steps .

Q. How can advanced analytical techniques (e.g., X-ray crystallography) elucidate structural features impacting reactivity?

- Single-crystal X-ray diffraction : Resolve the spatial arrangement of substituents, particularly the orientation of the cyclopropylmethoxy group relative to the boron center. Compare with computational models (e.g., Cambridge Structural Database) .

- Dynamic NMR : Study rotational barriers of the cyclopropylmethoxy group to assess conformational flexibility .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Purification difficulties : Column chromatography may be impractical for large-scale reactions. Switch to recrystallization (e.g., using hexane/ethyl acetate) or fractional distillation .

- Moisture sensitivity : Implement strict anhydrous conditions (e.g., Schlenk line techniques) during esterification .

Q. How might this compound interact with biological targets, and what assays are suitable for preliminary screening?

Q. How can substituent modifications (e.g., replacing fluorine with other halogens) alter reactivity?

- Halogen exchange : Replace fluorine at C5 with chlorine or bromine via directed ortho-metalation. Compare cross-coupling efficiencies and electronic profiles using cyclic voltammetry .

- Biological impact : Fluorine’s electronegativity may enhance binding affinity to target proteins (e.g., kinases) .

Methodological Best Practices

- Reaction optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .

- Contradiction resolution : Cross-validate data from multiple techniques (e.g., HPLC vs. NMR for purity assessments) .

- Safety protocols : Adhere to hazard codes (e.g., H315, H319) by using fume hoods, gloves, and eye protection during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。